molecular formula C9H13N B1307531 1-(2-Methylphenyl)ethanamine CAS No. 42142-17-6

1-(2-Methylphenyl)ethanamine

Cat. No.: B1307531
CAS No.: 42142-17-6
M. Wt: 135.21 g/mol
InChI Key: ZCDYTNZJBGSKFI-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid at room temperature and is known for its role as a biochemical in proteomics research . This compound is part of the phenethylamine family, which is known for its diverse biological activities.

Scientific Research Applications

1-(2-Methylphenyl)ethanamine has several scientific research applications:

Safety and Hazards

Safety information indicates that 1-(2-Methylphenyl)ethanamine may be harmful if swallowed, causes serious eye irritation, and should be avoided if possible . In case of contact, immediate medical assistance is advised .

Biochemical Analysis

Biochemical Properties

1-(2-Methylphenyl)ethanamine plays a significant role in biochemical reactions, particularly as an agonist for the trace amine-associated receptor 1 (TAAR1). This receptor is involved in modulating neurotransmitter systems, including dopamine and serotonin . The interaction between this compound and TAAR1 leads to the activation of intracellular signaling pathways that influence neurotransmitter release and reuptake. Additionally, this compound may interact with other biomolecules such as enzymes involved in its metabolism, including cytochrome P450 enzymes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those related to neurotransmitter systems. The activation of TAAR1 by this compound can lead to changes in gene expression and cellular metabolism, impacting processes such as neurotransmitter synthesis and release . This compound’s effects on cell signaling pathways can also influence cellular responses to external stimuli and stressors.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TAAR1, leading to receptor activation and subsequent intracellular signaling cascades. This activation can result in the modulation of neurotransmitter release and reuptake, as well as changes in gene expression . Additionally, this compound may interact with other biomolecules, such as enzymes involved in its metabolism, leading to enzyme inhibition or activation . These interactions contribute to the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in neurotransmitter systems and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter systems without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including neurotoxicity and alterations in behavior . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed and excreted from the body . The compound’s involvement in these metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins play a crucial role in facilitating the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity within different tissues, influencing its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)ethanamine can be synthesized through several methods. One common method involves the reduction of the corresponding nitrile using lithium tetrahydridoaluminate (III) in solution in ethoxyethane (diethyl ether), followed by treatment with a dilute acid . Another method involves the transaminase-mediated chiral selective synthesis, which is used to produce enantiomerically pure forms of the compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of the corresponding nitro compound or nitrile. The reaction is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under various conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

    2-Methylphenethylamine: Shares a similar structure but differs in the position of the methyl group on the aromatic ring.

    4-Methylphenethylamine: Another isomer with the methyl group at the para position.

    N-Methylphenethylamine: A derivative with a methyl group on the nitrogen atom.

Uniqueness: 1-(2-Methylphenyl)ethanamine is unique due to its specific interaction with TAAR1, which distinguishes it from other phenethylamine derivatives. Its position-specific methyl group also influences its chemical reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

1-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDYTNZJBGSKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392066
Record name 1-(2-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42142-17-6
Record name α,2-Dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42142-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10% palladium-carbon (water content: 50%, 50 mg) was added to a solution of 1-(1-azidoethyl)-2-methylbenzene (744 mg) in methanol (5 mL), and the reaction solution was stirred in a hydrogen atmosphere at room temperature for 1 hour. The reaction solution was filtered on a celite, and the filtrate was concentrated under reduced pressure to obtain 482 mg of the title compound. The physical properties of the compound are as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1-azidoethyl)-2-methylbenzene
Quantity
744 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

26 ml of 2-methylacetophenone(0.2M), 32 ml of formamide and 7.5 ml of formic acid were mixed and reacted at 160° C. for 5 hours while distilling water off. The resultant was cooled to room temperature and extracted from ethyl ether. The extract was washed with water, concentrated under a reduced pressure, added with 20 ml of concentrated hydrochloric acid and heated under reflux for an hour. The reaction solution was cooled to room temperature, washed with ethyl ether and neutralized with aqueous NaOH solution. After extracting the resultant with ethyl ether, the extract was dried over anhydrous sodium sulfate and concentrated under a reduced pressure, to give 16.9 g of the title compound.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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